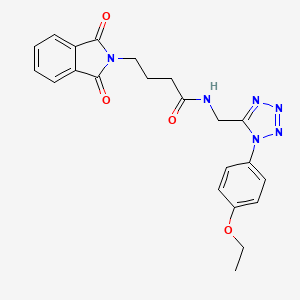

4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c1-2-32-16-11-9-15(10-12-16)28-19(24-25-26-28)14-23-20(29)8-5-13-27-21(30)17-6-3-4-7-18(17)22(27)31/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKSSALGJMSVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in the context of medicinal chemistry.

Structural Overview

The compound features an isoindoline core, a dioxo functionality, a tetrazole moiety, and a butanamide group. These structural elements contribute to its diverse chemical reactivity and potential pharmacological applications.

Molecular Formula and Weight

- Molecular Formula : C21H20N6O4

- Molecular Weight : 420.429 g/mol

Structural Features

| Feature | Description |

|---|---|

| Isoindoline Core | Provides a scaffold for biological activity |

| Dioxo Functionality | May participate in nucleophilic addition |

| Tetrazole Moiety | Engages in cycloaddition reactions |

| Butanamide Group | Facilitates various pharmacological interactions |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, compounds with similar structures have shown promise as anti-Alzheimer agents through acetylcholinesterase inhibition .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties associated with derivatives of the isoindoline structure. For instance, compounds synthesized from related dioxoisoindolines exhibited notable antibacterial and antifungal activity against various strains, including Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

- Acetylcholinesterase Inhibition : A study evaluated the acetylcholinesterase inhibitory potential of various derivatives of 4-(1,3-dioxoisoindolin-2-yl) compounds. The findings indicated that certain derivatives had promising IC50 values, suggesting their potential as anti-Alzheimer agents .

- Antibacterial Screening : A series of dioxolane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed strong antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : In another investigation, several synthesized derivatives demonstrated antifungal efficacy against C. albicans, with some achieving complete inhibition at specific concentrations .

Comparative Biological Activity Table

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide | Antibacterial | 625 - 1250 |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide | Antifungal | Complete inhibition |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | Antibacterial | 500 - 1000 |

Comparison with Similar Compounds

Key Structural Features

*Calculated based on structural analysis.

Functional Group Analysis

- Tetrazole Ring : Present in all compounds, acting as a bioisostere for carboxylic acids to enhance metabolic stability and bioavailability .

- Phthalimide vs. Aryloxy/Naphthoxy : The phthalimide group in the target compound introduces rigidity and π-stacking capability, contrasting with the flexible naphthoxy group in or the unsaturated chain in .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide, and how can purity be optimized?

A1. The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrazole core via cycloaddition between 4-ethoxyphenyl nitrile and sodium azide under acidic conditions (e.g., HCl/ammonium chloride) .

- Step 2 : Functionalization of the tetrazole with a methyl group via nucleophilic substitution using iodomethane or similar alkylating agents.

- Step 3 : Coupling of the 1,3-dioxoisoindolin-2-yl butanamide moiety using a carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF) .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures) to isolate intermediates. Confirm purity via HPLC (>95% by reverse-phase C18 column) and NMR (absence of extraneous peaks) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

A2. Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, tetrazole methylene at δ 4.5–5.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- FT-IR : Validate amide C=O stretches (~1650–1700 cm) and tetrazole ring vibrations (~1450 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] or [M+Na]) and fragmentation patterns.

- Ambiguity Resolution : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT-optimized structures) to resolve conflicting assignments .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 1,3-dioxoisoindolin-2-yl and tetrazole moieties?

A3. Methodological steps:

- Variants Synthesis : Prepare analogs with modified substituents (e.g., replace ethoxyphenyl with fluorophenyl or methoxyphenyl; substitute tetrazole with triazole) .

- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition).

- Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity using multivariate regression. Highlight synergistic effects of the dioxoisoindolinyl group on binding affinity .

Q. Q4. What computational strategies are effective for predicting binding modes and reactivity of this compound?

A4.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .

- Quantum Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps to reactivity trends .

- Machine Learning : Train models on existing SAR data to predict untested analogs’ bioactivity (e.g., Random Forest or SVM algorithms) .

Q. Q5. How should researchers address contradictory data in enzymatic inhibition assays involving this compound?

A5. Contradictions may arise from:

- Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation. Standardize buffers and validate with controls .

- Compound Stability : Assess degradation via LC-MS after incubation in assay buffer. Use freshly prepared DMSO stocks to avoid solvent effects.

- Statistical Design : Apply factorial experimental design (e.g., Box-Behnken) to isolate confounding variables. Use ANOVA to identify significant factors (p < 0.05) .

Q. Q6. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

A6.

- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, maleic acid) to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the butanamide or dioxoisoindolinyl moieties .

- Formulation : Use nanoemulsions or liposomes (lecithin/cholesterol carriers) to enhance permeability in Caco-2 cell models .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Key Reaction Conditions | Purity Validation |

|---|---|---|

| 1-(4-Ethoxyphenyl)-1H-tetrazole-5-methanol | Cycloaddition (NaN, HCl, 80°C, 12 h) | HPLC (98%), H NMR |

| 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | EDCI/HOBt coupling (rt, 24 h) | FT-IR (C=O at 1680 cm), ESI-MS |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value | Relevance |

|---|---|---|

| Basis Set | 6-311+G(d,p) | Electron correlation accuracy |

| Functional | B3LYP | Hybrid exchange-correlation |

| Solvation Model | PCM (Water) | Mimics physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.